![molecular formula C24H28ClN3O2S B2730042 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride CAS No. 1189484-15-8](/img/structure/B2730042.png)
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide hydrochloride
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Description
Scientific Research Applications
Antimicrobial and Antiviral Activities
Research on tetrahydrobenzothieno and isothiazolopyrimidine derivatives has demonstrated their potential as antimicrobial and antiviral agents. For example, certain tetrahydrobenzothieno derivatives have shown significant antimicrobial activity against strains such as Candida albicans and Staphylococcus aureus, indicating their potential for developing new antimicrobial therapies (Soliman et al., 2009). Additionally, isothiazolopyrimidine derivatives have been identified as potent antiviral agents against HIV-1, suggesting a novel scaffold for anti-HIV drug development (Okazaki et al., 2015).
Anticonvulsant Activities
The structural motif of tetrahydrothieno pyridines has also been explored for its anticonvulsant properties. Derivatives of 7-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine have shown promising results in models of epilepsy, with some compounds exhibiting better safety and efficacy profiles than clinical drugs such as carbamazepine and ethosuximide (Wang et al., 2019). This research indicates the potential of these compounds in developing new treatments for epilepsy.
properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-butoxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S.ClH/c1-2-3-14-29-20-11-7-10-19(15-20)23(28)26-24-25-21-12-13-27(17-22(21)30-24)16-18-8-5-4-6-9-18;/h4-11,15H,2-3,12-14,16-17H2,1H3,(H,25,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJHQDHINBXOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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